molecular formula C8H6ClN3O2S B1386230 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1097223-12-5

1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1386230
CAS No.: 1097223-12-5
M. Wt: 243.67 g/mol
InChI Key: LNQAPNLDWVCFDY-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that contains both pyridine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of pyridine-2-carboxylic acid with hydrazine to form the corresponding pyrazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

    Cyclization Reactions: The presence of both pyridine and pyrazole rings allows for cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include sulfonamide, sulfonate ester, sulfonothioate, sulfonic acid, and sulfinic acid derivatives.

Scientific Research Applications

1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s heterocyclic structure allows it to interact with various biological pathways, modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonamide
  • 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonic acid
  • 1-(Pyridin-2-yl)-1H-pyrazole-4-sulfinic acid

Uniqueness

1-(Pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the reactive sulfonyl chloride group, which allows for a wide range of chemical modifications

Properties

IUPAC Name

1-pyridin-2-ylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S/c9-15(13,14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQAPNLDWVCFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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